3-(4-Nitrophenyl)propan-1-amine
Overview
Description
3-(4-Nitrophenyl)propan-1-amine is a chemical compound with the molecular formula C9H12N2O2 . It is used in research and development .
Molecular Structure Analysis
The molecular structure of this compound consists of a propyl chain attached to an amine group at one end and a nitrophenyl group at the other . The nitrogen atom in the amine group can form bonds with three groups, classifying it as a primary amine .Scientific Research Applications
Graphene-Based (Photo)Catalysts for Reduction of Nitro Compounds
Recent studies have highlighted the significant role of graphene-based catalysts in the reduction of nitro compounds to amines, including compounds like 4-nitrophenol (4-NP). These catalysts are advantageous due to their high catalytic prowess, straightforward work-up, and recovery features. This application is crucial in the synthesis of drugs, dyes, and polymers (Nasrollahzadeh et al., 2020).
Characterization of Alkyl Substituted N,4-Diphenyl Thiazole-2-Amine
Another study describes the synthesis of compounds like N-(4-chlorophenyl)-N-ethyl-4-(4-nitrophenyl)thiazol-2-amine. The research involves comprehensive characterization using various spectroscopic techniques and X-ray diffraction studies. These compounds contribute significantly to understanding molecular structures and interactions (Nadaf et al., 2019).
Spectroscopic Profiling of Organic Amines
The organic amine 3-Amino-3-(2-nitrophenyl) propionic acid has been characterized by FT-IR, FT-Raman, and UV-Visible spectra. This type of profiling is essential for understanding the electronic and thermodynamic nature of molecules, aiding in the synthesis of biologically active molecules (Abraham et al., 2018).
Reactivities of Aliphatic Amines in Acylation
Research on aliphatic amines, including compounds like 4-nitrophenyl benzoate, involves quantum chemical calculations to understand their reactivity. This understanding is crucial for applications in organic chemistry, particularly in reactions involving amino compounds (Kochetova et al., 2009).
Properties
IUPAC Name |
3-(4-nitrophenyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h3-6H,1-2,7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAIFQNRMFIGTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCN)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560877 | |
Record name | 3-(4-Nitrophenyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60560877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80258-61-3 | |
Record name | 3-(4-Nitrophenyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60560877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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